

VUF10460 CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VUF10460	
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VUF10460: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VUF10460**, a non-imidazole agonist of the histamine H4 receptor. This document consolidates key chemical properties, pharmacological data, and detailed experimental protocols relevant to the study of this compound and its interaction with the H4 receptor.

Core Chemical Properties

VUF10460, with the CAS number 1028327-66-3, is chemically identified as 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine.[1][2] It is a crystalline solid with a molecular formula of $C_{15}H_{19}N_5$ and a molecular weight of approximately 269.34 g/mol .[1][2][3][4][5] The compound is soluble in DMSO and 0.1N HCl.[1][4][5] For long-term storage, it is recommended to keep the compound at -20°C.[4]



Property	Value	References	
CAS Number	1028327-66-3	[1][2][3][4]	
IUPAC Name	4-(4-methyl-1-piperazinyl)-6- phenyl-2-pyrimidinamine	[1][2]	
Molecular Formula	C15H19N5	[1][2][3][4][5]	
Molecular Weight	269.34 g/mol	[3][4][5]	
Appearance	Crystalline solid	[1][2]	
Purity	≥98%	[1][2][4]	
Solubility	Soluble in DMSO and 0.1N HCl	[1][4][5]	
Storage	Store at -20°C	[4]	

Pharmacological Profile

VUF10460 is a potent and selective agonist for the histamine H4 receptor.[4][5][6] It exhibits high affinity for both human and rat H4 receptors. The binding affinity (pKi) for the rat H4 receptor is 7.46.[7][8] For the human H4 receptor, the pKi has been reported as 8.22, with a Ki of 5.01 nM.[4][9] The compound displays approximately 50-fold selectivity for the rat H4 receptor over the rat H3 receptor, with pKi values of 7.46 and 5.75, respectively.[4][7]

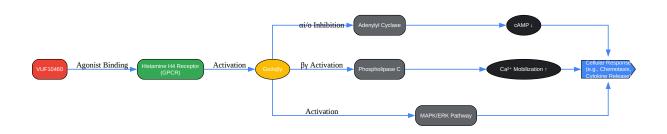
Receptor Species	Receptor Subtype	pKi	Ki (nM)	References
Rat	H4	7.46	34.67	[1][4][7]
Rat	H3	5.75	1778.28	[1][4][7]
Human	H4	8.22	5.01	[4][9]

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[10] Activation of the H4 receptor by an agonist like **VUF10460** initiates a



signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βy subunits of the G protein can also modulate downstream effectors, including phospholipase C (PLC), leading to actin polymerization and chemotaxis.[5] Furthermore, H4 receptor activation can induce intracellular calcium mobilization and activate the MAPK/ERK signaling pathway.[7][8]



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Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

The following sections outline generalized protocols for key in vitro assays used to characterize the activity of **VUF10460** at the histamine H4 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of **VUF10460** to the histamine H4 receptor.

- Objective: To determine the equilibrium dissociation constant (Ki) of **VUF10460**.
- Materials:
 - Membrane preparations from cells expressing the histamine H4 receptor.
 - Radioligand (e.g., [3H]-Histamine or another suitable H4 receptor radioligand).

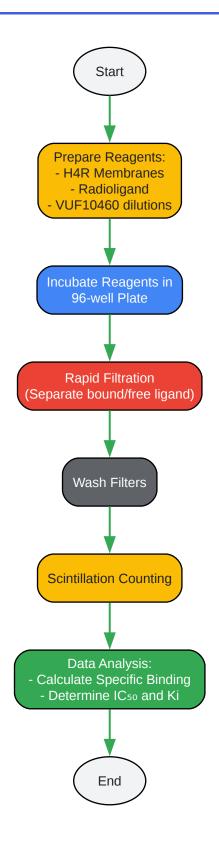


- VUF10460.
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Wash Buffer (ice-cold).
- 96-well plates.
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- To each well of a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of VUF10460 (or buffer for total binding, and a saturating concentration of a non-labeled ligand for non-specific binding).
- Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add scintillation cocktail.
- Quantify the radioactivity bound to the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.





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Caption: Radioligand Binding Assay Workflow.



GTPyS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the H4 receptor.

•	Objective: To determine the potency (EC ₅₀) and efficacy (Emax) of VUF10460 in activating G
	proteins.

Materials:

- Membrane preparations from cells expressing the histamine H4 receptor.
- [35S]GTPyS.
- GDP.
- VUF10460.
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- 96-well plates.
- Filtration apparatus or SPA beads.
- Scintillation counter.

Procedure:

- Pre-incubate the membranes with VUF10460 at various concentrations in the assay buffer containing GDP.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.
- Measure the amount of [35S]GTPyS bound to the G proteins by scintillation counting.



 Plot the specific binding of [35S]GTPγS against the concentration of VUF10460 to determine EC₅₀ and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon H4 receptor activation.

- Objective: To assess the ability of VUF10460 to induce calcium signaling.
- Materials:
 - Cells expressing the histamine H4 receptor.
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - VUF10460.
 - Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
 - 96-well black, clear-bottom plates.
 - Fluorescence plate reader with injection capabilities.
- Procedure:
 - Seed cells in the 96-well plates and allow them to attach overnight.
 - Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
 - Wash the cells to remove excess dye.
 - Measure the baseline fluorescence.
 - Inject VUF10460 at various concentrations into the wells and immediately start recording the fluorescence signal over time.
 - Determine the peak fluorescence intensity for each concentration of VUF10460.



• Plot the change in fluorescence against the concentration of **VUF10460** to determine the EC₅₀.

Mast Cell Degranulation Assay

This assay evaluates the effect of **VUF10460** on the release of inflammatory mediators from mast cells.

- Objective: To determine if **VUF10460** induces mast cell degranulation.
- Materials:
 - Mast cell line (e.g., HMC-1 or LAD-2) or bone marrow-derived mast cells.
 - VUF10460.
 - Reagents to measure a marker of degranulation (e.g., β-hexosaminidase or histamine).
 - Assay Buffer.
- Procedure:
 - Incubate the mast cells with various concentrations of VUF10460 for a specified time.
 - Centrifuge the cells to pellet them and collect the supernatant.
 - \circ Measure the amount of the degranulation marker (e.g., β -hexosaminidase activity) in the supernatant.
 - Lyse the cell pellet to determine the total amount of the marker.
 - Calculate the percentage of degranulation as the amount of marker in the supernatant divided by the total amount of marker.

This guide provides a foundational understanding of **VUF10460** for its application in research and drug development. For specific experimental setups, it is recommended to consult the primary literature for detailed protocols and optimization parameters.



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- To cite this document: BenchChem. [VUF10460 CAS number and chemical properties.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663847#vuf10460-cas-number-and-chemical-properties]

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